5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one
CAS No.: 1215453-59-0
Cat. No.: VC2672884
Molecular Formula: C11H7ClN4O4
Molecular Weight: 294.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215453-59-0 |
|---|---|
| Molecular Formula | C11H7ClN4O4 |
| Molecular Weight | 294.65 g/mol |
| IUPAC Name | 5-[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]-3H-1,3,4-oxadiazol-2-one |
| Standard InChI | InChI=1S/C11H7ClN4O4/c12-6-3-1-2-4-7(6)18-5-8-13-9(20-16-8)10-14-15-11(17)19-10/h1-4H,5H2,(H,15,17) |
| Standard InChI Key | CSXKEPJYDPPJHX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCC2=NOC(=N2)C3=NNC(=O)O3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OCC2=NOC(=N2)C3=NNC(=O)O3)Cl |
Introduction
| Property | Value |
|---|---|
| Chemical Name | 5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one |
| CAS Registry Number | 1215453-59-0 |
| Molecular Formula | C11H7ClN4O4 |
| Molecular Weight | 294.65 g/mol |
| Commercial Purity | NLT 97% |
| Product Identification Codes | VC2672884 (Vulcanchem), MC281D34 (MolCore) |
Structural Characteristics and Classification
5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one possesses a complex heterocyclic structure that contributes to its unique chemical and biological properties. The compound belongs to the oxadiazole class of heterocyclic compounds, which are characterized by five-membered rings containing both nitrogen and oxygen atoms. These heterocyclic structures are known for their importance in medicinal chemistry and drug development.
The structure of this compound features two distinct oxadiazole ring systems connected to each other. The first is a 1,2,4-oxadiazole ring, which contains oxygen and nitrogen atoms at positions 1, 2, and 4 of the five-membered ring. The second is a 1,3,4-oxadiazol-2(3H)-one system, which is a modified oxadiazole containing a carbonyl group (C=O) at position 2, giving it partial amide-like character.
A notable structural feature is the 2-chlorophenoxy moiety attached via a methylene bridge (-CH2-) to the 3-position of the 1,2,4-oxadiazole ring. The presence of the chlorine atom on the phenyl ring introduces a halogen component that can significantly influence the compound's lipophilicity, binding properties, and metabolic stability. The chlorine atom often serves as a bio-isostere in medicinal chemistry, potentially enhancing binding affinity to target proteins or modifying the compound's pharmacokinetic profile.
The combination of these structural features—two oxadiazole rings with different substitution patterns and a chlorophenoxy group—creates a molecule with multiple functional groups and reactive sites. This structural complexity contributes to the compound's potential for diverse biological activities and interactions with various biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume